methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Description
The exact mass of the compound this compound is 361.10962727 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-[[2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-16(22)11-4-6-12(7-5-11)19-15(21)14-10-25-17(20-14)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBYCPZYPQBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit antimicrobial properties. Methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate could potentially serve as a lead compound for developing new antimicrobial agents. A study demonstrated that thiazole derivatives showed significant activity against various bacterial strains, suggesting that modifications to the thiazole structure could enhance efficacy .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer properties. This compound may exhibit cytotoxic effects against cancer cell lines. For example, a recent study found that certain thiazole-based compounds induced apoptosis in cancer cells, highlighting the potential of this class of compounds in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been explored in various studies. This compound may contribute to neuroprotection due to its ability to modulate oxidative stress and inflammation pathways. Research has shown that thiazole compounds can reduce neuronal cell death in models of neurodegenerative diseases .
Material Science Applications
Polymer Development
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength. Studies have indicated that incorporating functionalized thiazoles into polymer systems can lead to materials with unique characteristics suitable for industrial applications .
Agricultural Research Applications
Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Thiazole derivatives have shown promising results in controlling plant pathogens and pests. For instance, research has demonstrated that certain thiazole compounds exhibit fungicidal activity against various fungal pathogens affecting crops . This application could lead to the development of environmentally friendly pest control agents.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoic acid.
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Conditions :
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.
Amide Hydrolysis
The amide bond linking the thiazole and benzoate moieties can be hydrolyzed under strongly acidic or basic conditions:
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Conditions :
Amino Group Reactivity
The tetrahydrofuranmethyl-substituted amino group on the thiazole participates in:
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Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetyl derivatives .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF yields quaternary ammonium salts .
Thiazole Ring Modifications
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Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs with Br₂ in acetic acid (80% yield) .
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Oxidation : HNO₃ (concentrated) oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on reaction time .
Tetrahydrofuran Ring-Opening Reactions
The tetrahydrofuran (THF) moiety undergoes ring-opening under acidic conditions:
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Conditions : H₂SO₄ (conc.), 60°C, 2 h → generates a diol intermediate.
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Applications : The diol can be further functionalized (e.g., esterification, oxidation to diketones).
Knoevenagel Condensation
The active methylene group adjacent to the thiazole’s carbonyl reacts with aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalysis to form α,β-unsaturated ketones .
1,3-Dipolar Cycloaddition
The thiazole participates in [3+2] cycloadditions with nitrile oxides, yielding isoxazoline-thiazole hybrids .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
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Ester Decarbonylation : Forms 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}amino)methyl]benzoic acid (45% yield) .
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Thiazole Ring Rearrangement : Generates thiophene derivatives via electrocyclic mechanisms .
Catalytic Hydrogenation
Hydrogenation (H₂, Pd/C) reduces:
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Thiazole Ring : Partially saturates to thiazoline (60% conversion) .
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Tetrahydrofuran : Remains intact under mild conditions (25°C, 1 atm).
Comparative Reaction Data Table
Mechanistic Insights
Q & A
Q. Basic Research Focus
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks obscuring signals .
- 1H/13C NMR assignments : Compare chemical shifts with similar compounds (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to ester groups) .
Q. Advanced Research Focus
- Dynamic effects : For broad or split peaks, conduct variable-temperature NMR to identify conformational exchange .
- Contradictions in literature : Cross-validate with HSQC/HMBC to confirm carbon-proton correlations, especially for overlapping thiazole and benzoate signals .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard classification : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, fume hood) .
- First aid : For skin contact, wash with water for 15 min; for inhalation, move to fresh air and seek medical attention .
Q. Advanced Research Focus
- Waste disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze the ester group and reduce toxicity .
- Stability testing : Monitor decomposition under light/heat via TGA/DSC to establish safe storage conditions (e.g., -20°C in amber vials) .
How does the tetrahydrofuran (THF) substituent influence the compound’s physicochemical properties?
Q. Basic Research Focus
Q. Advanced Research Focus
- Conformational analysis : X-ray crystallography of analogs reveals THF ring puckering affects hydrogen bonding with target proteins .
- Metabolic stability : In vitro microsomal assays show THF reduces oxidative degradation compared to furan derivatives .
What strategies are effective for analyzing conflicting biological activity data across studies?
Q. Basic Research Focus
Q. Advanced Research Focus
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Molecular dynamics simulations : Model ligand-receptor binding to explain variations in IC₅₀ values across cell lines .
Which analytical techniques are most reliable for purity assessment?
Q. Basic Research Focus
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- Elemental analysis : Acceptable tolerance ±0.3% for C/H/N .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
